molecular formula Br2Ni B080709 Nickel(II) bromide CAS No. 13462-88-9

Nickel(II) bromide

Cat. No.: B080709
CAS No.: 13462-88-9
M. Wt: 218.50 g/mol
InChI Key: IPLJNQFXJUCRNH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yellowish-green odorless solid. Sinks in and mixes with water. (USCG, 1999)

Scientific Research Applications

Water's Role in Spin State Variations of Nickel(II) Bromide Complexes

This compound forms a complex dihydrate with a macrocyclic ligand, exhibiting variations in its spin state influenced by the presence of water. This complex's crystal and molecular structures have been explored through X-ray diffraction, revealing low-spin complexes and specific hydrogen-bonded chelate rings involving water and bromide ions (Ito, Toriumi, & Ito, 1981).

Electrochemistry of Nickel Complexes

Studies have investigated the electrochemistry of nickel(II) tetraamine and Schiff base complexes in aprotic solvents. These complexes form Ni(I) complexes which react with alkyl bromides, sometimes catalytically with respect to the nickel complex. The studies discuss the structural influence on the electrochemical behavior and reaction mechanisms (Becker, Kerr, Pletcher, & Alatorre Rosas, 1981).

Structure in Aqueous Solutions

This compound forms complex [NiBr(H2O)5]+ in highly concentrated aqueous solutions. X-ray diffraction analysis showed the presence of inner-sphere type complexes with specific interatomic distances, suggesting variations in the Ni–Br contacts with concentration changes (WakitaHisanobu, IchihashiMitsuyoshi, MibuchiTakeharu, & MasudaIsao, 1982).

Catalytic Applications

This compound has been used in various catalytic applications, including the electrochemical reduction of alkyl bromides, formation of carbon-carbon bonds, and synthesis of polymers. These applications demonstrate the complex's versatility in different chemical reactions and its importance in catalysis (Gosden & Pletcher, 1980).

Polymerization Catalyst

This compound has been employed as a catalyst in the polymerization of ethylene, forming branched polyethylene. This showcases its role in influencing the molecular weight and polydispersity of polymers, and highlights its potential in industrial applications related to plastic manufacturing (Yue et al., 2014).

Mechanism of Action

Target of Action

Nickel(II) bromide, also known as Nickel dibromide or Nickelous bromide, is an inorganic compound with the chemical formula NiBr2 . It is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions, where it acts as a Lewis acid .

Mode of Action

this compound exhibits Lewis acid character, as indicated by its tendency to hydrate and form adducts with a variety of other Lewis bases . This interaction with its targets leads to changes in the chemical structure of the reactants, facilitating the desired chemical reaction .

Biochemical Pathways

this compound is used to prepare catalysts for cross-coupling reactions and various carbonylations . These reactions are part of larger biochemical pathways in synthetic chemistry . The specific pathways affected can vary widely depending on the exact reaction conditions and the other reactants present .

Pharmacokinetics

Its solubility in water and ethanol can impact its availability in a reaction solution, which can be considered analogous to bioavailability in pharmacokinetics.

Result of Action

The result of this compound’s action as a catalyst is the facilitation of chemical reactions. It enables the transformation of reactants into desired products, often increasing the efficiency and yield of these reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the temperature of the reaction solution . Additionally, it has been found to exhibit a reversible moisture-induced discoloration behavior and is highly sensitive to moisture in low humidity environments . Therefore, the humidity and temperature of the reaction environment can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Nickel(II) bromide is mildly toxic and carcinogenic . On contact with strong acids or acid fumes, it produces highly toxic and corrosive hydrogen bromide gas . When heated to decomposition, it emits toxic bromide fumes . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause cancer, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure .

Future Directions

Nickel(II) bromide is an important raw material and intermediate used in synthetic chemistry . It is used as a source of the bromide ion . Future research could focus on exploring its potential applications in various chemical reactions and studying its properties in more detail.

Properties

IUPAC Name

nickel(2+);dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BrH.Ni/h2*1H;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLJNQFXJUCRNH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ni+2].[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928693
Record name Nickel(2+) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13462-88-9
Record name Nickel bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13462-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nickel(2+) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the molecular formula and weight of Nickel(II) Bromide?

A1: The molecular formula of anhydrous this compound is NiBr2, and its molecular weight is 218.49 g/mol [].

Q2: Are there different hydrated forms of this compound?

A2: Yes, this compound exists in various hydrated forms, including NiBr2·2H2O (MW 254.53), NiBr2·3H2O (MW 272.55), and NiBr2·6H2O (MW 326.61) [].

Q3: What is the typical color of this compound?

A3: The anhydrous form is golden yellow, while the hydrated form appears yellowish-green [].

Q4: What spectroscopic techniques are commonly used to characterize this compound complexes?

A4: Common techniques include: * NMR spectroscopy: Provides structural information and insight into complex isomers [, ].* UV/Vis Spectroscopy: Helps determine coordination geometry (e.g., tetrahedral or square planar) [, ].* IR Spectroscopy: Identifies functional groups and coordination modes within complexes [, , , ].* X-ray diffraction: Reveals crystal structures and coordination environments of this compound complexes [, , , , , , , , , ].

Q5: Is this compound soluble in water?

A5: Yes, this compound is soluble in water, alcohol, and ether [].

Q6: How does the presence of water affect the structure of this compound complexes in solution?

A6: Water can coordinate to this compound, shifting the equilibrium between low-spin four-coordinate and high-spin six-coordinate complexes. This effect has been observed in chloroform solutions with trace amounts of water [].

Q7: Does the concentration of this compound in aqueous solution influence its structure?

A7: Yes, increasing the concentration of this compound in aqueous solution leads to an increased average number of Ni-Br contacts per nickel(II) ion, indicating the formation of more complex species [].

Q8: How is this compound employed in organic synthesis?

A8: this compound serves as a Lewis acid catalyst and finds applications in various organic reactions, including:* Cross-coupling reactions: Facilitates the formation of carbon-carbon bonds between different organic molecules [].* Homocoupling reactions: Promotes the coupling of two identical organic molecules in the presence of a reducing agent [].* Oxidations: In combination with benzoyl peroxide, it oxidizes secondary alcohols to ketones [, ]. It also selectively oxidizes primary alcohols to aldehydes when this compound is used as an alcohol template []. * Cleavage reactions: In conjunction with n-propyldiphenylphosphine, it cleaves carbon disulfide, forming novel complexes with unique ligands [].

Q9: How does the choice of halide in the Nickel(II) catalyst affect living radical polymerization?

A9: Using this compound with a bromide initiator (e.g., CCl3Br) in living radical polymerization of methyl methacrylate leads to controlled polymerization with narrow molecular weight distributions. In contrast, using Nickel(II) Chloride with a chloride initiator (e.g., CCl4) results in bimodal molecular weight distributions [].

Q10: What role does this compound play in ethylene polymerization?

A10: this compound complexes, when activated with co-catalysts like methylaluminoxane (MAO) or Et2AlCl, act as effective catalysts in ethylene polymerization [, , , ]. The steric and electronic properties of the ligands attached to the Nickel(II) center significantly influence catalyst activity, polymer molecular weight, and branching [, , , ].

Q11: Can this compound complexes be used to produce polyethylene waxes?

A11: Yes, specific this compound complexes with imino-cyclopenta[b]pyridine ligands have shown excellent activity in producing polyethylene waxes with low molecular weights and narrow molecular weight distributions [].

Q12: How does this compound contribute to the synthesis of wholly aromatic polyketones?

A12: this compound, in conjunction with bipyridyl, mediates the aromatic coupling polymerization of bis(chlorobenzoyl)dimethoxybiphenyls, yielding wholly aromatic polyketones with high molecular weights [].

Q13: Can this compound be used for asymmetric Michael addition reactions?

A13: Yes, chiral cyclohexyldiamine-based this compound complexes incorporated into periodic mesoporous organosilica (PMO) materials have demonstrated high catalytic activity and excellent enantioselectivity in asymmetric Michael additions of 1,3-dicarbonyl compounds to nitroalkenes [].

Q14: What is the role of this compound in aerobic oxidation reactions?

A14: When combined with 1,2,4-triazole-type ligands, this compound forms highly active catalytic systems for the aerobic oxidation of various substrates, including:* Benzyl alcohols to carbonyl compounds [].* Benzylic C-H oxidation [].* Oxidative cleavage of C-C triple bonds in alkynes to form carboxylic acids [].

Q15: Have computational methods been employed to study this compound complexes?

A15: Yes, Density Functional Theory (DFT) calculations have been used to investigate the electronic structures and magnetic properties of this compound complexes containing radical ligands, providing insights into spin-crossover phenomena [].

Q16: How does the electronic nature of ligands affect this compound catalyst activity?

A16: The electronic properties of ligands also play a crucial role:* Norbornene Polymerization: Electron-donating groups on the ligand backbone increase catalyst activity []. * Ethylene Polymerization: Introducing electron-withdrawing nitro groups on the aryl rings of 2-(arylimino)pyridine ligands influences the catalytic performance, leading to the formation of polyethylene with properties resembling linear-low density polyethylene (LLDPE) [].

Q17: Are there strategies to enhance the stability of this compound complexes?

A17: Yes, incorporating chiral cyclohexyldiamine-based this compound complexes within the framework of periodic mesoporous organosilica (PMO) materials enhances their stability and allows for easy recovery and reuse in catalytic reactions, such as asymmetric Michael additions [].

Q18: How stable is the Zinc/Nickel couple, a reagent prepared using this compound?

A18: The Zinc/Nickel couple, prepared from zinc dust and this compound, exhibits good stability in air [].

Q19: What precautions should be taken when handling this compound?

A19: Nickel(II) compounds are considered toxic and potential carcinogens []. It is crucial to handle them with care:* Always wear appropriate personal protective equipment, including gloves and eye protection.* Use a fume hood to prevent inhalation of dust or vapors.* Avoid contact with skin and eyes.* Store the compound properly in a well-ventilated area away from incompatible materials.* Dispose of waste materials according to local regulations.

Q20: How do macrocyclic ligands influence the stability of Nickel(II) complexes?

A20: The thermodynamic stabilities of six-coordinate Nickel(II) complexes containing macrocyclic ligands with O2N2 donor sets are influenced by ring size, with the 16-membered ring complex exhibiting the highest stability [].

Q21: What is the impact of alkylation on the coordination chemistry of Nickel(II) complexes with macrocyclic ligands?

A21: Alkylation of Nickel(II) complexes containing macrocyclic ligands derived from 1,5-bis(2-mercaptoethyl)-1,5-diazacyclooctane (BME-DACO) can lead to changes in coordination number and geometry. For example, reacting the four-coordinate complex (BME-DACO)Ni(II) with 1,3-dibromopropane results in another four-coordinate complex. In contrast, alkylation with bis(2-iodoethyl) ether yields a six-coordinate complex with a pentadentate macrocyclic ligand [].

Q22: Can this compound form complexes with unusual coordination geometries?

A22: Yes, this compound can form complexes with distorted coordination geometries. For example, the Nickel(II) complex bearing a tridentate hydrotris(3,5-diphenylpyrazolyl)borate ligand and a bidentate di-2-pyridylamine ligand exhibits a distorted square-pyramidal geometry [].

Q23: What is the role of hydrogen bonding in the crystal structures of this compound complexes?

A23: Hydrogen bonding plays a significant role in stabilizing the crystal structures of this compound complexes. For example, in the crystal structure of (di-2-pyridylamine-κ2 N,N′)[hydrotris(3,5-diphenylpyrazol-1-yl-κN 2)borato]this compound dichloromethane monosolvate, intermolecular N—H⋯Br and C—H⋯Br hydrogen bonds connect the Nickel(II) complex cations and bromide anions, forming chains along the crystallographic c axis [].

Q24: Are there examples of this compound complexes exhibiting interesting magnetic properties?

A24: Yes, this compound complexes with tert-butyl 5-phenyl-2-pyridyl nitroxide (phpyNO) have shown high-spin ground states and spin-crossover behavior, making them interesting for studying magnetic interactions and potential applications in molecular magnetism [].

Q25: Can this compound complexes be used to synthesize polymers with controlled architectures?

A25: Yes, this compound complexes can facilitate the synthesis of polymers with controlled architectures:* Living cationic ring-opening polymerization: this compound, combined with halobenzenes, catalyzes the living cationic ring-opening polymerization of cyclic phosphonites, enabling the preparation of linear and star-shaped phosphorus-containing telechelic polymers [].* Linear-hyperbranched multiblock polyethylene: A binary catalyst system comprising an α-diimine this compound complex and ansa-ethylenebis(1-η5-indenyl)zirconium dichloride, in the presence of a chain transfer agent (ZnEt2), produces a novel linear-hyperbranched multiblock polyethylene from ethylene monomer alone [].

Q26: What are some historical milestones in the development of this compound chemistry?

A26: * Early Studies: Early research focused on synthesizing and characterizing this compound and its simple complexes, investigating their spectroscopic properties and reactivity [, ].* Catalysis: The discovery of Nickel(II) complexes as efficient catalysts for various organic reactions, including olefin polymerization, cross-coupling, and oxidation reactions, marked a significant milestone [, , , , , , , , , , , ].* Controlled Polymerization: Development of this compound-based catalysts for controlled living polymerization, enabling the synthesis of polymers with well-defined architectures and functionalities, represents another crucial milestone [, , , ].* Materials Science: Incorporation of this compound complexes into advanced materials like periodic mesoporous organosilica (PMO) for enhanced catalytic performance and recyclability signifies a recent advancement [].

Q27: What are some cross-disciplinary applications of this compound research?

A27: Research on this compound spans multiple disciplines, including:* Synthetic Organic Chemistry: Development of novel synthetic methodologies using this compound as a catalyst or reagent [, , , , , ].* Polymer Chemistry: Design and synthesis of new polymers with tailored properties using this compound-based catalysts for controlled polymerization [, , , ].* Materials Science: Incorporation of this compound complexes into functional materials for catalysis, sensing, and other applications [].* Inorganic Chemistry: Synthesis and characterization of new this compound complexes with diverse ligands and exploration of their structural, spectroscopic, and magnetic properties [1, 4, 6, 8, 14-18, 20, 25-27, 31, 33].* Computational Chemistry: Application of computational methods to understand the electronic structure, reactivity, and properties of this compound complexes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.